molecular formula C19H17ClN4O2S2 B3399970 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1040650-92-7

2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B3399970
CAS RN: 1040650-92-7
M. Wt: 432.9 g/mol
InChI Key: IGGZDSQJKLHNOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry, including a thieno[3,2-d]pyrimidin-4(3H)-one core, a 1,2,4-oxadiazole ring, and a chlorophenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thieno[3,2-d]pyrimidin-4(3H)-one core, the introduction of the 1,2,4-oxadiazole ring, and the attachment of the chlorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thieno[3,2-d]pyrimidin-4(3H)-one core, the 1,2,4-oxadiazole ring, and the chlorophenyl group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups and the overall molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, stability, and reactivity, would be influenced by its molecular structure .

Mechanism of Action

The mechanism of action of this compound would depend on its intended target. For example, compounds with similar structures have been studied for their neuroprotective and anti-inflammatory properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and evaluation of its safety and efficacy .

properties

IUPAC Name

2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S2/c1-11(2)9-24-18(25)16-14(7-8-27-16)21-19(24)28-10-15-22-17(23-26-15)12-3-5-13(20)6-4-12/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGZDSQJKLHNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 6
2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one

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